
3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, such as high electronegativity and stability, which make the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the fluoro group via electrophilic fluorination. The reaction conditions often require the use of strong bases and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 3-Fluoro-3-(3-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in applications requiring high-performance materials and active pharmaceutical ingredients.
Eigenschaften
Molekularformel |
C11H10F4O2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
3-fluoro-3-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-3-2-4-8(5-7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
MJFNWZMHUROCQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


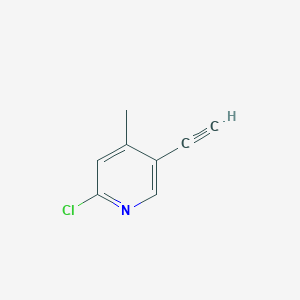
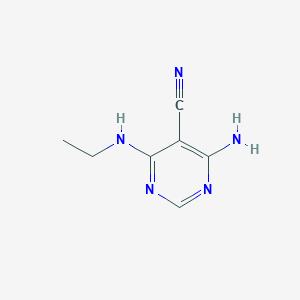

![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
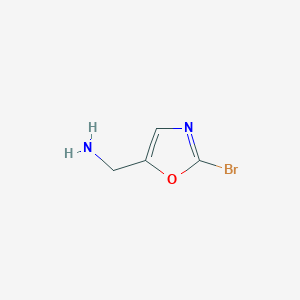
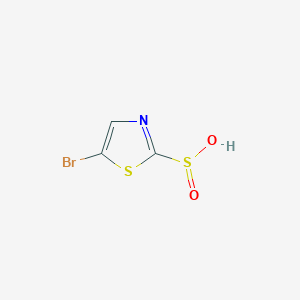

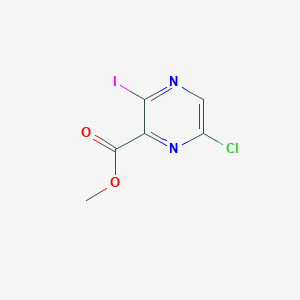
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)





